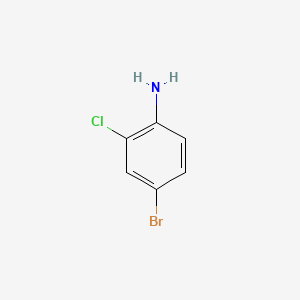

4-Bromo-2-chloroaniline

Beschreibung

Significance of Halogenation in Aromatic Systems for Modulating Chemical Reactivity and Biological Activity

Halogenation is a fundamental strategy in organic synthesis to modify the properties of aromatic compounds. mt.com Introducing halogens like fluorine, chlorine, bromine, or iodine can alter a molecule's electronic and steric characteristics, which in turn affects its reactivity and potential for biological interaction. ucl.ac.uk For instance, halogenation can enhance the therapeutic potential of a molecule. mt.com This is because the electronegativity and size of the halogen atom can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for how a molecule binds to biological targets. ucl.ac.ukresearchgate.net The process of halogenating aromatic compounds is a key reaction in contemporary synthetic chemistry, as the resulting aryl halides are vital intermediates for various chemical transformations. researchgate.net

The reactivity of halogens in these systems follows the order of fluorine > chlorine > bromine > iodine. mt.com While fluorine is highly reactive, iodine is less so, but the resulting iodo-organic compounds are versatile for further chemical modifications. mt.com The specific halogen and its position on the aromatic ring can lead to significant changes in a compound's properties, sometimes resulting in materials with enhanced electronic mobilities or making them suitable for applications like solar cells. ucl.ac.uk

Overview of Aniline (B41778) Derivatives as Core Structures in Organic Synthesis and Medicinal Chemistry

Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in organic synthesis and medicinal chemistry. frontiersin.orgwikipedia.org They are integral to the production of dyes, polymers, and a wide range of pharmaceuticals. ontosight.aibloomtechz.com The amino group in aniline makes the aromatic ring "electron-rich," rendering it highly susceptible to electrophilic substitution reactions. wikipedia.org This high reactivity allows for a diverse range of chemical modifications, enabling the synthesis of complex molecules. bloomtechz.com

In medicinal chemistry, aniline derivatives are present in numerous bioactive natural products and synthetic drugs. frontiersin.org They serve as precursors for various medications, including analgesics and antihistamines. ontosight.ai The versatility of the aniline scaffold allows chemists to synthesize a vast library of compounds for biological screening and drug discovery. researchgate.net

Position of 4-Bromo-2-chloroaniline within the Landscape of Halogenated Aniline Compounds

This compound is a dihalogenated aniline that holds a specific place within the broader family of halogenated aromatic amines. Its unique substitution pattern, with a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the amino group, imparts distinct chemical properties. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The molecular structure of this compound is nearly planar. researchgate.netnih.gov X-ray crystallography studies have revealed that in its solid state, the molecules are organized into sheet-like structures stabilized by intermolecular hydrogen bonds. researchgate.netnih.gov Specifically, these are N—H···N and weak N—H···Br hydrogen bonds. researchgate.netnih.gov The presence of both bromine and chlorine atoms influences the electronic distribution and steric environment of the molecule, which in turn dictates its reactivity and how it interacts with other molecules.

Table 1: Crystallographic Data for this compound researchgate.netnih.gov

| Property | Value |

| Molecular Formula | C6H5BrClN |

| Molecular Weight | 206.47 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 10.965 Å |

| b | 15.814 Å |

| c | 4.0232 Å |

| Cell Volume | 697.7 ų |

The properties of this compound can be better understood by comparing it to other halogenated anilines. The type and position of the halogen substituents significantly affect the compound's physical and chemical characteristics.

For instance, comparison with its isomer, 2-bromo-4-chloroaniline (B1265534), reveals differences in their applications and reported studies. While 2-bromo-4-chloroaniline is frequently used in coordination chemistry, this compound is less commonly reported in this context but is structurally similar for comparative analyses. The planarity and hydrogen bonding patterns of this compound are also comparable to other halogenated anilines like 2,4-dibromo-6-chloroaniline (B1587123) and 2-iodoaniline. researchgate.netnih.gov

The presence of different halogens also plays a role. The likelihood of forming C–X···π interactions, a type of non-covalent interaction, follows the order I > Br > Cl > F. researchgate.net This indicates that the bromine atom in this compound is more likely to participate in such interactions than the chlorine atom.

Table 2: Comparison of Related Halogenated Anilines

| Compound Name | Molecular Formula | Key Substituents | Noteworthy Properties/Applications |

| This compound | C₆H₅BrClN | Br at position 4, Cl at position 2 | Nearly planar geometry; forms sheet-like structures via N–H···N and N–H···Br hydrogen bonds. researchgate.netnih.gov Used in pharmaceutical and agrochemical synthesis. |

| 2-Bromo-4-chloroaniline | C₆H₅BrClN | Br at position 2, Cl at position 4 | Widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. |

| 4-Bromoaniline (B143363) | C₆H₆BrN | Br at position 4 | Used in the synthesis of other organic compounds and as a laboratory reagent. nih.gov |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | Cl at positions 2 and 5 | A related dihalogenated aniline with different substitution patterns affecting its properties. researchgate.net |

| 2-Iodoaniline | C₆H₆IN | I at position 2 | Exhibits N—H···N hydrogen bonds and I···I interactions in its crystal structure. researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMZDDDQLHKGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027990 | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38762-41-3 | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38762-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies for 4 Bromo 2 Chloroaniline

Strategic Considerations for Regioselective Halogenation in Aniline (B41778) Systems

The directing effects of substituents on the aniline ring are paramount in determining the outcome of electrophilic aromatic substitution. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca However, this high reactivity can lead to polysubstitution, making controlled, regioselective synthesis challenging. libretexts.orgmsu.edu

Direct Electrophilic Bromination of Chloroanilines

Direct bromination of chloroanilines presents a regiochemical challenge due to the competing directing effects of the chloro and amino groups.

The direct bromination of 2-chloroaniline (B154045) to produce 4-bromo-2-chloroaniline involves an electrophilic aromatic substitution mechanism. The amino group, being a strong activating group, directs the incoming electrophile (Br+) to the positions ortho and para to it. byjus.com In the case of 2-chloroaniline, the para position relative to the amino group is occupied by the chloro substituent. Therefore, bromination is directed to the available ortho and para positions.

Recent advancements have explored catalyst-controlled regioselective halogenation. For instance, iron(III) tosylate (Fe(OTs)₃) has been shown to catalyze the ortho-chlorination of anilines with high selectivity. nih.gov Similarly, copper-catalyzed oxidative bromination using reagents like sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) has demonstrated a practical route to bromoanilines. thieme-connect.comsci-hub.se These methods often proceed under milder conditions and offer improved regioselectivity compared to traditional approaches.

A significant challenge in the direct bromination of anilines is the formation of polyhalogenated byproducts due to the high activating nature of the amino group. libretexts.orgderpharmachemica.com The reaction of aniline with bromine water, for example, readily produces 2,4,6-tribromoaniline. allen.invedantu.com

To mitigate the formation of dibromo and other polybrominated byproducts, several strategies are employed:

Temperature Control: Conducting the bromination at lower temperatures can help to control the reaction rate and reduce over-bromination. google.com

Stoichiometry of Brominating Agent: Careful control of the molar ratio of the brominating agent to the aniline substrate is crucial.

Catalyst Systems: The use of specific catalysts can enhance regioselectivity and minimize side reactions. For example, HZSM-5 zeolite has been used to achieve monobromination of deactivated anilines with high yields. derpharmachemica.com

Protecting Groups: As will be discussed in more detail, protecting the amino group as an amide significantly reduces its activating effect, thereby preventing polysubstitution. libretexts.orgchemistrysteps.com

| Method | Brominating Agent | Conditions | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Direct Bromination | Br₂ in Acetic Acid | Room Temperature | Simple procedure | Poor control, formation of polybrominated byproducts | |

| Copper-Catalyzed Oxidative Bromination | NaBr/Na₂S₂O₈ | 7-25 °C, CH₃CN/H₂O | High regioselectivity, milder conditions | Requires catalyst and oxidant | thieme-connect.comsci-hub.se |

| Zeolite-Catalyzed Bromination | NBS/HZSM-5 | Reflux in CCl₄ | Excellent yields for deactivated anilines | Requires specific catalyst and solvent | derpharmachemica.com |

Multi-Step Synthesis from Aniline Precursors

A more controlled and widely used approach for the synthesis of specifically substituted anilines like this compound is a multi-step sequence starting from aniline. researchgate.netscribd.com This method offers superior regiochemical control.

This classic three-step sequence is a cornerstone of aniline chemistry, allowing for the synthesis of specific isomers that are difficult to obtain through direct halogenation. scribd.comyoutube.cominfinitylearn.com The process involves:

Acetylation: Aniline is first reacted with acetic anhydride (B1165640) to form acetanilide (B955). scribd.comgeocities.ws

Bromination: The acetanilide is then brominated.

Hydrolysis: The resulting bromoacetanilide (B25293) is hydrolyzed to yield the target bromoaniline. geocities.wsbrainly.com

A laboratory procedure for a similar multi-step synthesis, the preparation of this compound from 4-bromoacetanilide, involves chlorination followed by hydrolysis. geocities.ws

The acetylation of the amino group to form an amide is a critical step for controlling the electrophilic substitution reaction. scribd.comcram.com The acetyl group is electron-withdrawing, and the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. ucalgary.cachemistrysteps.comvedantu.com This delocalization makes the nitrogen lone pair less available to donate into the benzene (B151609) ring, thereby reducing the activating effect of the substituent. libretexts.orgvaia.com

Acetylation-Bromination-Hydrolysis Sequences

Hydrolysis Mechanisms of Acetanilide Intermediates

The final step in a common synthetic route to this compound is the hydrolysis of the acetanilide intermediate, 4-bromo-2-chloroacetanilide. This transformation removes the acetyl protecting group to reveal the free amine. The hydrolysis is typically catalyzed by either acid or base. patsnap.com

Under acidic conditions, the mechanism involves several key steps. brainly.comchegg.com

Protonation: The process begins with the protonation of the carbonyl oxygen of the amide by a strong acid, such as hydrochloric acid (HCl). This increases the electrophilicity of the carbonyl carbon. chegg.comchegg.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. brainly.com

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide group. This makes the amino group a better leaving group (aniline derivative) as it will be protonated. brainly.com

Elimination: The tetrahedral intermediate collapses, eliminating the aniline derivative (this compound) and forming acetic acid. brainly.com

Deprotonation: Under the acidic reaction conditions, the final product is the anilinium salt (4-bromo-2-chloroanilinium chloride). A final deprotonation step, usually achieved by neutralization with a base like sodium hydroxide, yields the neutral this compound. brainly.comchegg.com

This deprotection is strategically performed at the end of the synthesis to prevent side reactions that the highly reactive free amino group could otherwise undergo during the halogenation steps. chegg.comresearchgate.net

Chlorination Strategies for Ortho-Substitution

A critical step in the synthesis is the regioselective chlorination of 4-bromoacetanilide to produce 4-bromo-2-chloroacetanilide. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing activator. Since the para-position is already occupied by a bromine atom, the incoming electrophile (Cl⁺) is directed to the ortho-position. geocities.wsquizlet.com The directing effect of the acetamido group is stronger than that of the bromo substituent, ensuring high regioselectivity for ortho-chlorination. geocities.wsquizlet.com

A common and practical strategy for this transformation avoids the direct use of hazardous chlorine gas by generating it in situ. geocities.ws This is achieved through the oxidation of hydrochloric acid with an oxidizing agent like sodium chlorate (B79027) (NaClO₃). geocities.wschegg.comijsrp.org

The reaction is typically performed by dissolving 4-bromoacetanilide in a mixture of glacial acetic acid and concentrated HCl. The solution is cooled, and an aqueous solution of sodium chlorate is added slowly. chegg.comchemicalforums.com The in situ generation of chlorine allows for a controlled reaction under mild conditions. geocities.ws The product, 4-bromo-2-chloroacetanilide, often precipitates from the reaction mixture and can be collected by filtration. chegg.com

| Reactant | Chlorinating System | Solvent | Conditions | Product |

| 4-Bromoacetanilide | NaClO₃ / conc. HCl | Glacial Acetic Acid / Water | 0°C to room temp | 4-Bromo-2-chloroacetanilide |

This table presents a typical condition for the ortho-chlorination of 4-bromoacetanilide. geocities.wschegg.com

Oxidative Halogenation Protocols

Oxidative halogenation offers an alternative to traditional methods that use molecular halogens. These protocols generate a halogenating species in situ from a halide salt and an oxidant, often catalyzed by a transition metal. This approach can be more atom-economical and environmentally benign. thieme-connect.com

Copper-Catalyzed Oxidative Bromination of Anilines

Copper-catalyzed oxidative bromination has emerged as a practical method for preparing bromoanilines from free anilines. thieme-connect.comsci-hub.se This process avoids the need for a protecting group and often uses readily available and inexpensive reagents. A typical system employs a catalytic amount of a copper salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), a bromide source like sodium bromide (NaBr), and an oxidant like sodium persulfate (Na₂S₂O₈). thieme-connect.com

The reaction demonstrates good regioselectivity, preferentially yielding monobrominated products. thieme-connect.com The mechanism is believed to involve a single electron transfer (SET) pathway. mdpi.com The process starts with the formation of a complex between the Cu(II) catalyst and the aniline. This is followed by electron transfer and hydrogen atom abstraction to form a radical intermediate, which then reacts with the bromide source to yield the brominated aniline. mdpi.com

| Aniline Substrate | Catalyst | Bromide Source | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Nitroaniline | CuSO₄·5H₂O (25 mol%) | NaBr (1.8 eq) | Na₂S₂O₈ (1.4 eq) | CH₃CN/H₂O | 7 → 25 | 95 | thieme-connect.comsci-hub.se |

| 4-Nitroaniline | CuSO₄·5H₂O (25 mol%) | NaBr (1.8 eq) | Na₂S₂O₈ (1.4 eq) | CH₃CN/H₂O | 7 → 25 | 96 | thieme-connect.com |

| 2-Chloroaniline | CuSO₄·5H₂O (25 mol%) | NaBr (1.8 eq) | Na₂S₂O₈ (1.4 eq) | CH₃CN/H₂O | 7 → 25 | 87 | thieme-connect.com |

This interactive table summarizes the results for the copper-catalyzed oxidative bromination of various substituted anilines, demonstrating the method's applicability. thieme-connect.comsci-hub.se

Use of Specific Oxidant/Halide Systems (e.g., HBr/H₂O₂, Sodium Chlorate/HCl)

Specific combinations of oxidants and halide sources are effective for the halogenation of aromatic compounds.

Sodium Chlorate/HCl: As discussed for the ortho-chlorination of 4-bromoacetanilide (Section 2.1.2.2), the NaClO₃/HCl system is a potent method for generating chlorine in situ. geocities.wsijsrp.org This system is advantageous because it uses inexpensive, water-soluble reagents and avoids the direct handling of toxic chlorine gas. ijsrp.org The reaction of sodium chlorate and hydrochloric acid produces chlorine, which then acts as the electrophile in the aromatic substitution reaction. geocities.wschegg.com

HBr/H₂O₂: The hydrogen peroxide/hydrogen bromide system is an effective reagent for oxidative bromination. researchgate.netnih.gov H₂O₂ acts as a clean, environmentally friendly oxidant that oxidizes HBr to generate an electrophilic bromine species. nih.gov This system has been successfully used for the bromination of various organic substrates, including arenes. researchgate.net The reaction conditions can often be tuned to favor the formation of mono- or di-brominated products. nih.gov

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have been explored as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. In the context of aniline halogenation, ionic liquids have been used as the reaction medium. For instance, methods for the bromination of free anilines have been reported using N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) in ionic liquids. thieme-connect.comsci-hub.se The use of ILs can enhance reaction rates and selectivity, and in some cases, the ionic liquid itself can participate in the reaction, such as in the case of tribromide ionic liquids ([bmin]Br₃). thieme-connect.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

Electrophilic Chlorination: The chlorination of 4-bromoacetanilide is a classic electrophilic aromatic substitution (SₑAr). The key mechanistic feature is the directing effect of the substituents. The powerful activating and ortho-directing acetamido group overrides the deactivating, yet also ortho-, para-directing, bromo group. geocities.wsquizlet.com The steric hindrance from the bulky acetamido group can sometimes influence regioselectivity, but in this case, the electronic activation towards the ortho position is dominant. quizlet.com

Copper-Catalyzed Halogenation: Mechanistic studies, including computational work, suggest that copper-catalyzed halogenations can proceed via a single electron transfer (SET) pathway. mdpi.com For the bromination of anilines, a proposed mechanism involves the initial formation of a Cu(II)-aniline complex. This is followed by an electron transfer to form a radical cation and a Cu(I) species. mdpi.com More detailed investigations suggest the reaction may start with the transfer of a bromine atom to the copper center, followed by C-H bond activation by a copper-coordinated radical. acs.org

Acetanilide Hydrolysis: As detailed in section 2.1.2.1.2, the mechanism is a well-understood nucleophilic acyl substitution. The acid catalysis works by activating the carbonyl group toward nucleophilic attack by water. patsnap.combrainly.com The stability of the leaving group (the aniline derivative) is enhanced by protonation in the acidic medium. brainly.com

Electrophilic Aromatic Substitution Mechanisms

The synthesis of this compound often involves a multi-step process that relies on the principles of electrophilic aromatic substitution. researchgate.net A common route begins with the protection of the highly reactive amino group of aniline by converting it into an acetamido group. researchgate.net This initial step yields acetanilide. The acetyl group serves to moderate the activating effect of the amine, preventing unwanted side reactions and directing subsequent halogenation steps. researchgate.net

The next stage is the electrophilic aromatic substitution of 4-bromoacetanilide, where a bromine atom is introduced at the para position of the acetanilide molecule. researchgate.net This is followed by another electrophilic aromatic substitution, this time adding a chlorine atom at the ortho position, which is directed by the existing bromine atom. researchgate.net This sequence results in the formation of 4-bromo-2-chloroacetanilide. researchgate.net

A key aspect of this synthesis is the regioselectivity, which is controlled by the directing effects of the substituents on the aromatic ring. The acetamido group is a powerful ortho-para director. geocities.ws However, to achieve the desired 2,4-disubstituted pattern, a sequential halogenation strategy is employed. The bromination is performed first, followed by chlorination. researchgate.net In the chlorination of 4-bromoacetanilide, molecular chlorine dissolved in acetic acid can be used under mild conditions without a strong Lewis acid catalyst. geocities.ws

The electrophile in the iodination of this compound is either a polarized iodine monochloride (I-Cl) molecule or the iodonium (B1229267) ion (I+). geocities.ws Due to the deactivating effects of the existing halogen substituents, attempted iodination of 4-bromo-2-chloroacetanilide can be challenging. geocities.ws

Nucleophilic Substitution Reactions Involving the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound can act as a nucleophile in various reactions. One of the most significant is the acylation reaction to form N-(4-bromo-2-chlorophenyl)acetamide. This reaction typically involves the nucleophilic attack of the aniline nitrogen on an acylating agent, such as acetic anhydride or acetyl chloride. smolecule.com

The mechanism of acylation with acetic anhydride involves the protonation of one of the oxygen atoms of the anhydride, which enhances the electrophilicity of the adjacent carbonyl carbon. smolecule.com This facilitates the nucleophilic attack by the aniline nitrogen. smolecule.com The reaction is often catalyzed by a base like pyridine, which neutralizes the acetic acid byproduct, preventing it from inhibiting the reaction. smolecule.com

The reactivity of the aniline nitrogen is influenced by the electronic properties of the substituents on the aromatic ring. The bromine and chlorine atoms are electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. However, it remains sufficiently nucleophilic to participate in these types of substitution reactions.

Hydrolysis Mechanisms of Amide Precursors

The final step in the multi-step synthesis of this compound is the hydrolysis of the amide precursor, 4-bromo-2-chloroacetanilide. researchgate.net This reaction is typically carried out under acidic conditions, often using hydrochloric acid in ethanol. The purpose of this step is to remove the acetyl protecting group and regenerate the free aniline. researchgate.net

The mechanism for the acid-catalyzed hydrolysis of an amide involves several key steps. masterorganicchemistry.com First, the carbonyl oxygen of the amide is protonated by the acid. masterorganicchemistry.comchegg.com This protonation makes the carbonyl carbon a much better electrophile. masterorganicchemistry.com A nucleophile, in this case, water, then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.combrainly.com

Following the formation of the tetrahedral intermediate, a proton transfer occurs. brainly.com This is followed by the elimination of the amine as a leaving group. masterorganicchemistry.com Since the reaction is conducted in an acidic medium, the leaving amine is immediately protonated to form an ammonium (B1175870) salt. The final step is the deprotonation of the carbonyl group to yield the carboxylic acid (in this case, acetic acid) and the protonated aniline derivative, 4-bromo-2-chloroanilinium chloride. chegg.com Subsequent neutralization with a base, such as sodium hydroxide, deprotonates the nitrogen to yield the final product, this compound. researchgate.net

Scalability and Process Optimization in this compound Synthesis

Considerations for Industrial Production

The industrial-scale synthesis of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The selection of the synthetic route is paramount. While multi-step syntheses starting from aniline are common in laboratory settings, direct halogenation of 2-chloroaniline or 4-bromoaniline (B143363) presents alternative pathways. bloomtechz.com The bromination of 2-chloroaniline is often preferred due to the ortho-directing effect of the chlorine atom, leading primarily to the desired para-brominated product. bloomtechz.com

For large-scale production, reaction conditions must be optimized. This includes the choice of solvents, temperature control, and molar ratios of reactants. For instance, in the bromination of 4-chloroaniline (B138754), acetic acid or dichloromethane (B109758) are typical solvents, with temperatures maintained between 0–25°C. Continuous flow reactors may be employed in industrial settings to improve yield and purity. smolecule.com

The cost and availability of starting materials and reagents are also critical for industrial production. The use of readily available and less expensive chemicals is favored.

Purity Enhancement and Byproduct Minimization

Achieving high purity of this compound is essential, particularly for its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. echemi.com The formation of byproducts during the synthesis can significantly impact the purity of the final product.

In the multi-step synthesis from aniline, incomplete reactions and side reactions can lead to the formation of impurities. For example, during the halogenation steps, the formation of isomeric or poly-halogenated products is a potential issue. To enhance regioselectivity and minimize these byproducts, the use of a protecting group for the aniline is crucial. The acetylation of 4-chloroaniline to 4-chloroacetanilide, for example, reduces the activating effect of the amino group and minimizes the formation of para-brominated byproducts.

Purification techniques are employed to remove any remaining impurities. Recrystallization is a common and cost-effective method for purifying the final product and its intermediates. Column chromatography can also be used, although it may lead to some loss of product. Analytical techniques such as TLC or HPLC are used to monitor the progress of the reaction and the purity of the product.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Chloroaniline and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Bromo-2-chloroaniline by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the amine and aromatic protons. The two amine protons (NH₂) appear as a singlet at 6.44 ppm. The aromatic region displays signals for three protons at 6.67 ppm (doublet), 7.44 ppm (doublet of doublets), and 7.88 ppm (doublet) rsc.org.

The ¹³C NMR spectrum provides information about the carbon environment. For this compound, signals appear at 143.0, 133.3, 132.5, 128.2, 120.6, and 111.4 ppm, corresponding to the six carbon atoms of the benzene (B151609) ring rsc.org.

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 6.44 | s, 2H, NH₂ |

| ¹H | 6.67 | d, 1H, ArH |

| ¹H | 7.44 | dd, 1H, ArH |

| ¹H | 7.88 | d, 1H, ArH |

| ¹³C | 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 | Aromatic Carbons |

2D COSY and NOESY: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for more complex derivatives. COSY experiments establish proton-proton coupling networks, identifying adjacent protons in the molecule. NOESY provides information on the spatial proximity of protons, which is crucial for determining stereochemistry and conformation in more complex structures derived from this compound. While these are standard techniques for full structural elucidation, specific 2D NMR data for the parent compound this compound is not extensively detailed in foundational literature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands. In one analysis, peaks were identified at 3306.79 cm⁻¹ and 3184.13 cm⁻¹, which are characteristic of the N-H stretching vibrations of the primary amine group. Additional peaks at 661.27 cm⁻¹ and 541.81 cm⁻¹ are in the fingerprint region and relate to C-Cl and C-Br stretching vibrations, respectively researchgate.net.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3306.79 | N-H Stretch (Amine) |

| 3184.13 | N-H Stretch (Amine) |

| 661.27 | C-Cl Stretch |

| 541.81 | C-Br Stretch |

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique provides information on the conjugated system of the benzene ring. The absorption maxima (λmax) are influenced by the electronic effects of the substituents (amino, chloro, and bromo groups) on the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a top peak at an m/z of 207, which corresponds to the molecular ion [C₆H₅BrClN]⁺ nih.gov. The isotopic pattern observed in the spectrum is characteristic of a molecule containing both bromine and chlorine atoms.

Elemental Analysis: Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula. The calculated elemental composition for this compound (C₆H₅BrClN) is approximately 34.91% Carbon, 2.44% Hydrogen, and 6.78% Nitrogen. Experimental values from elemental analysis are typically compared to these theoretical values to verify the purity and identity of a synthesized sample.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray study of this compound (C₆H₅BrClN) revealed that the compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁ researchgate.netnih.govresearchgate.net. The analysis confirms that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation from the mean plane of the non-hydrogen atoms being just 0.018 Å researchgate.netnih.govresearchgate.net.

In the crystal lattice, molecules are organized into sheets through a network of intermolecular hydrogen bonds. These interactions include N—H⋯N hydrogen bonds with an N···N distance of 3.172 (4) Å, as well as weaker N—H⋯Br hydrogen bonds researchgate.netnih.govresearchgate.net. This structural arrangement is crucial for understanding the solid-state properties of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| Volume (ų) | 697.7 (4) |

| Z | 4 |

| Molecular Planarity | Almost planar (r.m.s. deviation = 0.018 Å) |

Analysis of Intermolecular Interactions: Hydrogen Bonding (N-H...N, N-H...Br) and π-π Stacking

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds. nih.govresearchgate.net The primary interactions observed are intermolecular N-H···N and weaker N-H···Br hydrogen bonds. nih.govresearchgate.net The amine group acts as a hydrogen bond donor, forming a key N-H···N linkage with the nitrogen atom of an adjacent molecule. nih.gov This interaction is characterized by a donor-acceptor (N···N) distance of 3.172 (4) Å, which is comparable to similar bonds observed in related structures like 2,4-dibromo-6-chloroaniline (B1587123) (3.150 (11) Å) and 2-iodoaniline (3.161 (14) Å). nih.govresearchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1A···N1 | 0.86 | 2.34 | 3.172 (4) | 164 |

| N1—H1B···Br1 | 0.86 | 3.04 | 3.719 (3) | 137 |

Data sourced from Wei et al. nih.govresearchgate.net

While hydrogen bonding is dominant, the role of π-π stacking interactions in the crystal structure of this compound appears to be negligible. The crystal packing is primarily directed by the formation of hydrogen-bonded sheets, and there is no evidence in the crystallographic data of significant face-to-face stacking of the aromatic rings. nih.govresearchgate.net This is in contrast to some related derivatives, such as 4-bromoanilinium nitrate, where π-π stacking is a prominent feature, with a centroid-to-centroid distance of 3.932 (2) Å between phenyl rings. nih.gov The absence of this interaction in this compound highlights the directing influence of the strong N-H···N and N-H···Br hydrogen bonds in its specific supramolecular architecture.

Crystal Packing and Supramolecular Architecture

The intermolecular N-H···N and N-H···Br hydrogen bonds are instrumental in linking adjacent molecules of this compound into a well-defined supramolecular structure. nih.gov These interactions work in concert to generate a two-dimensional sheet-like or layered texture. nih.govresearchgate.netresearchgate.net The molecules within the crystal are arranged in an almost planar fashion, with a root-mean-square deviation of just 0.018 Å, which facilitates the formation of these extended sheets. nih.gov The packing of these layers ultimately defines the three-dimensional crystal lattice. This ordered arrangement, stabilized by the network of hydrogen bonds, is the key feature of the compound's supramolecular architecture. researchgate.net

Crystallographic Parameters and Refinement Strategies

The crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 298 K using Mo Kα radiation. nih.govresearchgate.net The compound crystallizes in the orthorhombic system. nih.gov A multi-scan absorption correction was applied to the collected data. nih.govresearchgate.net

The structure was solved and refined using the SHELXTL software package. nih.gov Refinement was carried out on F² against all reflections. nih.gov Hydrogen atoms were positioned geometrically and treated with a riding model approximation. researchgate.net The final refinement statistics indicate a high-quality structural model. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅BrClN |

| Formula Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| Volume (ų) | 697.7 (4) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 298 |

| Reflections collected | 5799 |

| Independent reflections | 1710 |

| R_int | 0.044 |

| Goodness-of-fit on F² | 0.99 |

| Final R indices [I > 2σ(I)] | R1 = 0.033 |

| R indices (all data) | wR2 = 0.081 |

| Data / restraints / parameters | 1710 / 0 / 83 |

Data sourced from Wei et al. nih.govresearchgate.net

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of a bulk crystalline sample. While single-crystal X-ray diffraction provides the precise structure of one crystal, PXRD gives a direct representation of the entire crystalline material in the sample, making it essential for determining phase purity. ncl.ac.uk

For this compound, the standard procedure involves comparing its experimentally measured PXRD pattern with a pattern simulated from the single-crystal structure data. A close match between the two patterns confirms that the bulk sample consists of the same single crystalline phase and is free from polymorphic impurities or residual starting materials. ncl.ac.uk Advanced methods, such as LeBail fitting, can be employed for a more quantitative whole-pattern comparison to rigorously establish the phase purity of the material. ncl.ac.uk This confirmation is crucial to ensure that the properties measured for the bulk material can be accurately correlated with its determined crystal structure. ncl.ac.uk

Advanced Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of 4-bromo-2-chloroaniline presents a complex challenge due to the presence of two different halogen atoms and the influence of the amino group.

Direct nucleophilic displacement of a halogen on an aryl halide is typically a difficult reaction. Unlike SN1 and SN2 reactions common for alkyl halides, aryl halides are generally inert to such substitutions under standard conditions. The SN2 pathway is hindered by the steric impossibility of a backside attack on the sp²-hybridized carbon of the aromatic ring. The SN1 pathway is energetically unfavorable due to the high instability of the resulting aryl cation chemistrysteps.com.

For a nucleophilic aromatic substitution to proceed via the addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon the initial attack of the nucleophile chemistrysteps.comlibretexts.org. In this compound, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack, making direct SNAr reactions challenging.

However, modern synthetic methodologies have developed to facilitate the substitution of aryl halides. These often involve transition metal catalysis:

Ullmann Condensation: This copper-promoted reaction allows for the conversion of aryl halides into aryl ethers, thioethers, and amines wikipedia.org. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and polar solvents wikipedia.org. Modern variations utilize soluble copper catalysts with ligands, which can proceed under milder conditions organic-chemistry.orgmdpi.com. This reaction could potentially be used to substitute the bromine or chlorine atom of this compound with various nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting aryl halides with amines organic-chemistry.orgwikipedia.orglibretexts.org. This reaction has largely replaced older methods for the synthesis of aryl amines due to its broader substrate scope and milder reaction conditions wikipedia.org. While this compound already possesses an amino group, this methodology could be employed to introduce a second, different amino substituent by targeting one of the halogen atoms. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base jk-sci.comrug.nl.

The relative reactivity of the C-Br versus the C-Cl bond in these cross-coupling reactions is an important consideration. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to the metal center, suggesting that reactions could potentially be performed selectively at the bromine-substituted position.

The amino group (-NH₂) of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles, leading to a wide range of derivatives.

A primary example of this reactivity is acylation , the reaction with acyl chlorides or anhydrides to form amides. For instance, the N-acetylation of anilines is a common transformation. In a general procedure, the aniline (B41778) can be dissolved in a suitable solvent like chloroform, and acetic anhydride (B1165640) is added, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). The mixture is then typically heated to reflux. The reaction proceeds via the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent chemicalbook.com. This reaction is often used as a protective strategy in multi-step syntheses to moderate the high reactivity of the amino group in electrophilic aromatic substitution reactions researchgate.netlibretexts.org.

Another key reaction demonstrating the nucleophilicity of the amine group is alkylation , which involves the reaction with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products.

Formation of Schiff Bases and their Metal Complexes

The reaction of the primary amino group of this compound with aldehydes or ketones is a cornerstone of its derivatization, leading to the formation of Schiff bases (imines). These compounds are not only important synthetic intermediates but also serve as versatile ligands for the formation of metal complexes.

Schiff bases are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, usually under reflux in a suitable solvent like ethanol. The formation of the characteristic azomethine (-C=N-) group is often catalyzed by a few drops of acid.

A common synthetic route involves reacting this compound with an aromatic aldehyde, such as salicylaldehyde (B1680747) or its derivatives. For example, the synthesis of a Schiff base from 3,5-dichlorosalicylaldehyde and 4-bromoaniline (B143363) involves dissolving equimolar amounts of the aldehyde and amine in ethanol, adding a drop of acetic acid, and refluxing the mixture for several hours. Upon cooling, the solid Schiff base product precipitates and can be purified by recrystallization wikipedia.org.

The successful formation of the Schiff base ligand is confirmed through various spectroscopic techniques:

FT-IR Spectroscopy: The most telling evidence is the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new, strong absorption band in the region of 1550-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration wikipedia.org.

¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet signal in the 8-9 ppm region, corresponding to the proton of the azomethine group (-CH=N-). The disappearance of the -NH₂ proton signal of the aniline and the -CHO proton signal of the aldehyde also indicates a complete reaction.

UV-Visible Spectroscopy: The electronic spectra of Schiff bases typically show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group wikipedia.org.

Schiff bases derived from this compound, particularly those containing additional donor atoms like the hydroxyl group in salicylaldehyde derivatives, are excellent chelating ligands. They can coordinate with a variety of transition metal ions to form stable metal complexes.

The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride or nitrate) in a 2:1 ligand-to-metal molar ratio, typically in an alcoholic solution. The reaction mixture is often refluxed to ensure complete complexation. The resulting metal complexes often precipitate from the solution and can be isolated by filtration chemicalbook.com.

The coordination of the metal ion to the Schiff base ligand is confirmed by shifts in the spectroscopic data:

FT-IR Spectroscopy: A shift in the C=N stretching frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. If the Schiff base was derived from a hydroxy-aldehyde, the disappearance of the broad -OH stretching band and a shift in the phenolic C-O stretching frequency suggest deprotonation and coordination of the phenolic oxygen to the metal center wikipedia.org. The appearance of new, lower frequency bands can be attributed to M-N and M-O vibrations wikipedia.org.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes often show new absorption bands compared to the free ligand, which can be attributed to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. These spectra are crucial for determining the geometry of the complex.

The molar conductance values of the complexes in a suitable solvent can determine whether they are electrolytic or non-electrolytic in nature, providing insight into whether the anions are part of the coordination sphere chemicalbook.com.

The geometry of the metal center in these Schiff base complexes is determined by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common geometries for Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ complexes include tetrahedral, square planar, and octahedral.

Magnetic susceptibility measurements are a key tool in determining the geometry. For example, Ni(II) complexes can be either diamagnetic, indicating a square planar geometry, or paramagnetic, suggesting a tetrahedral or octahedral geometry. The magnetic moment of a Co(II) complex can help distinguish between high-spin octahedral and tetrahedral arrangements libretexts.org. Zn(II) complexes are typically diamagnetic due to their d¹⁰ electronic configuration and can adopt tetrahedral or octahedral geometries wikipedia.org.

Electronic spectroscopy provides further evidence for the geometry. For instance, Ni(II) complexes with Schiff bases derived from halogenated anilines have been reported to exhibit square planar geometry brainly.com. The d-d transition bands observed in the UV-Vis spectrum are characteristic of the electronic environment of the metal ion and can be used to assign a specific geometry. For example, Cu(II) complexes often exhibit distorted octahedral or square planar geometries due to the Jahn-Teller effect libretexts.orgrug.nl.

The data below summarizes typical findings for transition metal complexes of Schiff bases derived from substituted anilines.

| Metal Ion | Typical Coordination Number | Common Geometries | Magnetic Properties |

| Co²⁺ | 4, 6 | Tetrahedral, Octahedral | Paramagnetic |

| Ni²⁺ | 4, 6 | Square Planar, Octahedral | Diamagnetic (Square Planar), Paramagnetic (Octahedral) |

| Cu²⁺ | 4, 6 | Distorted Square Planar, Square Pyramidal, Distorted Octahedral | Paramagnetic |

| Zn²⁺ | 4, 6 | Tetrahedral, Octahedral | Diamagnetic |

Acylation and Amidation Reactions

The amino group in this compound readily undergoes acylation and amidation, reactions that are fundamental in modifying its chemical properties and preparing it for subsequent synthetic steps.

Formation of Amides (e.g., N-(4-bromo-2-chlorophenyl)acetamide)

The conversion of the primary amine of this compound into an amide is a common protection strategy and a route to synthesizing pharmacologically relevant structures. This is typically achieved through acylation with an acylating agent like acetyl chloride or acetic anhydride. The resulting acetamido group is less activating than the original amino group, which can be useful for controlling regioselectivity in subsequent reactions like electrophilic aromatic substitution. researchgate.net

A documented synthesis of N-(4-bromo-2-chlorophenyl)acetamide involves the reaction of this compound with an acetylating agent. One multi-step pathway begins with aniline, which is first acetylated, then brominated and chlorinated, and finally, the protecting acetyl group is removed to yield this compound. researchgate.net A more direct acylation of this compound itself can also be performed to yield the target amide. chemicalbook.com

Reaction Data for Acylation

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| N-(2-chlorophenyl)acetamide | HBr, Selectfluor, Water | N-(4-bromo-2-chlorophenyl)acetamide | 95% chemicalbook.com |

Synthesis of Urea Derivatives

Urea derivatives are a significant class of compounds in medicinal chemistry, and this compound serves as a key building block for their synthesis. The formation of urea derivatives typically proceeds through an isocyanate intermediate. nih.gov this compound can be reacted with phosgene or a phosgene equivalent, such as triphosgene or N,N'-Carbonyldiimidazole (CDI), to generate 4-bromo-2-chlorophenyl isocyanate. nih.gov

This highly reactive isocyanate can then be treated with a primary or secondary amine to yield the corresponding unsymmetrical urea derivative. nih.gov This two-step, one-pot process is efficient and allows for the introduction of diverse functionalities into the final molecule. google.comorganic-chemistry.org Alternative methods include the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, which can also be adapted for the synthesis of substituted ureas. organic-chemistry.org

Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for Biphenylamine Synthesis

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. In the context of this compound, it is used to couple the aryl halide with an organoboron species, typically an arylboronic acid or ester, to synthesize substituted biphenylamines. uliege.benih.gov These biphenylamine scaffolds are present in many pharmacologically active compounds. nih.gov

The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4 or Pd(dppf)Cl2, in the presence of a base like sodium carbonate. uliege.benih.gov The C-Br bond is more reactive than the C-Cl bond under these conditions, allowing for selective coupling at the 4-position. This reaction tolerates a wide range of functional groups on the arylboronic acid, enabling the synthesis of a diverse library of biphenylamine derivatives. uliege.be

Examples of Suzuki-Miyaura Coupling Partners

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product Type |

|---|---|---|---|

| 4-Bromo-2,6-dimethylaniline | 4-tert-butylphenylboronic acid | Pd(PPh3)4 / Na2CO3 | 4-Aminobiphenyl derivative uliege.be |

Electrocatalytic C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for synthesizing arylamines from aryl halides. These reactions are widely used to create ligands, catalysts, and complex molecules for materials science and pharmaceuticals. acs.org While specific examples of electrocatalytic C-N coupling involving this compound are not extensively detailed, the principles of C-N coupling are directly applicable. This involves reacting the C-Br or C-Cl bond with an amine in the presence of a palladium catalyst and a base. Electrocatalysis represents an emerging and sustainable approach to drive such transformations, potentially offering milder reaction conditions and improved efficiency.

Diazotization and Azo Dye Formation

The primary aromatic amine functionality of this compound allows it to undergo diazotization, followed by azo coupling, to form highly colored azo dyes. slideshare.netijirset.com This is a classic and industrially important reaction sequence for aromatic amines.

The process begins with the treatment of this compound with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ijirset.comlearncbse.in This reaction converts the primary amino group into a diazonium salt (4-bromo-2-chlorobenzenediazonium chloride).

This diazonium salt is a relatively weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, or other activated ring systems). slideshare.netnih.gov This electrophilic aromatic substitution reaction, called azo coupling, results in the formation of an azo compound, characterized by the -N=N- functional group which acts as a chromophore, imparting color to the molecule. The specific color of the resulting azo dye depends on the chemical structure of both the diazonium salt and the coupling component. iiste.org

Reduction and Oxidation Reactions of this compound Derivatives

The reactivity of the amino group in this compound and its derivatives allows for a range of reduction and oxidation reactions, leading to the formation of various functionalized products. These transformations are critical for introducing new reactive sites or modifying the electronic properties of the molecule.

Reduction Reactions:

The primary reduction reaction involving derivatives of this compound is the reduction of a nitro group, should one be introduced onto the aromatic ring. For instance, the nitration of this compound can yield nitro derivatives, which can then be selectively reduced. The catalytic hydrogenation of aromatic nitro compounds is a widely used industrial process. Various reagents and catalytic systems can be employed for this transformation, with the choice often depending on the presence of other functional groups.

Commonly, catalytic hydrogenation using metals like palladium on carbon (Pd/C) or platinum oxide is effective. However, in the presence of halogen substituents, care must be taken to avoid hydrodehalogenation. Alternative methods, such as reduction with metals in acidic media (e.g., tin and hydrochloric acid), can also be employed.

A key derivative in this context is 4-bromo-2-chloro-nitroaniline. Its reduction provides access to diaminobenzene derivatives, which are valuable precursors for further synthetic elaborations, including the formation of heterocyclic rings.

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| 4-Bromo-2-chloro-6-nitroaniline | H₂, Pd/C | 4-Bromo-2-chloro-1,6-diaminobenzene | Catalytic Hydrogenation |

| 4-Bromo-2-chloro-5-nitroaniline | Sn, HCl | 4-Bromo-2-chloro-1,5-diaminobenzene | Metal/Acid Reduction |

Oxidation Reactions:

The amino group of this compound and its N-aryl derivatives can undergo oxidation to form various nitrogen-containing functional groups. The specific product obtained depends on the oxidizing agent and the reaction conditions. For instance, mild oxidation can lead to the formation of nitroso or azoxy compounds, while stronger oxidizing agents can yield nitro compounds.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the oxidation of anilines. The reaction of an N-acylated derivative of this compound with a peroxy acid could potentially lead to the formation of a hydroxylamine or a nitro derivative, depending on the stoichiometry and reaction conditions. These oxidation products are useful intermediates for further functionalization.

| Starting Material | Oxidizing Agent | Potential Product | Reaction Type |

| N-Acetyl-4-bromo-2-chloroaniline | m-CPBA (1 equiv.) | N-(4-Bromo-2-chlorophenyl)hydroxylamine | Oxidation |

| N-Acetyl-4-bromo-2-chloroaniline | m-CPBA (>2 equiv.) | 1-Bromo-3-chloro-4-nitrobenzene | Oxidation |

Reactivity in Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both an amino group and a halogenated aromatic ring, makes it a valuable precursor in the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions, while the halogen atoms provide sites for subsequent cross-coupling reactions to further functionalize the heterocyclic core.

Quinoline Synthesis:

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The application of this reaction to this compound would be expected to yield a 7-bromo-5-chloroquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.

Another relevant method is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. google.com Reacting this compound with a suitable β-diketone, such as acetylacetone, would lead to the formation of a substituted 7-bromo-5-chloroquinoline.

Benzimidazole (B57391) Synthesis:

Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from this compound derivatives. The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.net To utilize this compound in this synthesis, it would first need to be converted to a 1,2-diaminobenzene derivative, for example, by nitration followed by reduction as discussed in the previous section. The resulting 4-bromo-2-chloro-1,2-diaminobenzene could then be cyclized with a carboxylic acid to afford a 5-bromo-7-chlorobenzimidazole.

Benzoxazole Synthesis:

The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound. To employ this compound in this context, it would first need to be converted to the corresponding o-aminophenol derivative. This could be achieved through a diazotization reaction of the aniline, followed by hydrolysis to introduce a hydroxyl group ortho to the amino group. The resulting 2-amino-3-chloro-5-bromophenol could then be reacted with a suitable cyclizing agent to form a 5-bromo-7-chlorobenzoxazole.

| Heterocycle | Synthetic Method | Key Reactants with this compound derivative | Expected Product |

| Quinoline | Skraup Synthesis | This compound, Glycerol, H₂SO₄, Oxidizing agent | 7-Bromo-5-chloroquinoline |

| Quinoline | Combes Synthesis | This compound, β-Diketone | Substituted 7-Bromo-5-chloroquinoline |

| Benzimidazole | Phillips-Ladenburg | 4-Bromo-2-chloro-1,2-diaminobenzene, Carboxylic Acid | 5-Bromo-7-chlorobenzimidazole |

| Benzoxazole | Condensation | 2-Amino-5-bromo-3-chlorophenol, Carboxylic Acid/Aldehyde | 5-Bromo-7-chlorobenzoxazole |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-2-chloroaniline, DFT calculations have been instrumental in elucidating its geometry, electronic properties, and reactivity. These calculations are typically performed using specific basis sets, such as the B3LYP/6-311G(d,p) level of theory, to ensure accuracy. jmaterenvironsci.com

The first step in most DFT studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For this compound, both experimental X-ray crystallography and theoretical optimization show that the molecule is nearly planar. nih.govresearchgate.net The root-mean-square (r.m.s.) deviation from the mean plane is reported to be a mere 0.018 Å, confirming its flat structure. nih.govresearchgate.net This planarity is significant as it facilitates conjugation between the amine group's lone pair and the benzene (B151609) ring's π-system.

Single-crystal X-ray diffraction studies have provided precise measurements of the molecule's crystal structure, which crystallizes in the orthorhombic system. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BrClN | nih.govresearchgate.net |

| Molecular Weight | 206.47 g/mol | nih.govnih.gov |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ | |

| a | 10.965 (4) Å | nih.govresearchgate.net |

| b | 15.814 (6) Å | nih.govresearchgate.net |

| c | 4.0232 (15) Å | nih.govresearchgate.net |

| V | 697.7 (4) ų | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. asianpubs.org DFT studies on a series of brominated anilines, including this compound, have calculated these values to predict their relative stabilities and potential pharmacological effects. asianpubs.org

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | Data not specifically found in search results | Electron-donating ability |

| E(LUMO) | Data not specifically found in search results | Electron-accepting ability |

| ΔE | Data not specifically found in search results | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. jmaterenvironsci.comnepjol.info

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. These are expected to be localized around the electronegative bromine, chlorine, and nitrogen atoms. jmaterenvironsci.com Regions of positive electrostatic potential (colored blue) represent electron-deficient areas, which are the sites for nucleophilic attack. nepjol.info For this molecule, positive potential is anticipated around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dematerialsciencejournal.org The energetic significance of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)). uni-muenchen.de

DFT calculations allow for the prediction of chemical reactivity through various global and local descriptors derived from FMO energies. nepjol.info

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | High hardness indicates lower reactivity. nepjol.info |

| Chemical Softness (S) | 1 / η | High softness indicates higher reactivity and polarizability. nepjol.info |

| Chemical Potential (μ) | - (I + A) / 2 | A higher (less negative) value indicates a greater tendency to release energy during a reaction. nepjol.info |

| Electronegativity (χ) | (I + A) / 2 | Measures the molecule's capacity to attract electrons. nepjol.info |

| Electrophilicity Index (ω) | μ² / 2η | Indicates the molecule's propensity to act as an electrophile. jmaterenvironsci.comnepjol.info |

Note: I = Ionization Potential (≈ -E(HOMO)), A = Electron Affinity (≈ -E(LUMO)). nepjol.info

Local Reactivity Descriptors , such as Fukui functions or the local electrostatic potential, are used to predict the selectivity of chemical reactions. nih.gov For electrophilic aromatic substitution on this compound, these descriptors can identify which carbon atom on the ring is most susceptible to attack, thus predicting the regioselectivity of the reaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.

While specific docking studies for this compound itself are not detailed in the provided results, studies on its isomers and derivatives are informative. For instance, Schiff base derivatives of the isomeric 2-bromo-4-chloroaniline (B1265534) have been docked against microbial enzymes like tyrosyl-tRNA synthetase and topoisomerase IIA to understand their antimicrobial activity. Similarly, a study involving a library of brominated anilines, including this compound, performed molecular docking against a fungal bromodomain module (PDB ID: 5N16) to investigate potential antifungal mechanisms. asianpubs.org These studies demonstrate the utility of docking in identifying potential biological targets and elucidating structure-activity relationships for this class of compounds. rsc.org

Elucidation of Mechanism of Action through Ligand-Target Interactions

Computational molecular docking has been instrumental in elucidating the potential mechanisms of action for this compound and its derivatives by simulating their interaction with specific biological targets. These studies predict how the compound might inhibit essential enzymes, leading to a biological effect.

Research has shown that this compound is a viable candidate for antifungal activity through the inhibition of the bromodomain module in Candida albicans asianpubs.org. Docking studies suggest that the compound can fit within the binding site of this potential antifungal target, interrupting its function. Similarly, derivatives of this compound have been identified as competitive, noncovalent inhibitors of trypanosomal cysteine proteases, specifically cruzain and rhodesain, which are validated pharmacological targets for treating trypanosomiasis. nih.govufmg.br. The computational models propose that these compounds block the active site of the enzymes, preventing their normal biological function and leading to a trypanocidal effect. nih.govufmg.br.

Identification of Potential Binding Sites

A key outcome of molecular docking is the precise identification of potential binding sites and the specific interactions that stabilize the ligand-target complex. For this compound, docking against the bromodomain module of Candida albicans (PDB ID: 5N16) revealed a common interaction with the amino acid residue Thr260 asianpubs.org.

In the context of trypanocidal activity, docking studies of a furfural (B47365) derivative of this compound provided a structural hypothesis for its selectivity towards parasitic cathepsin L-like enzymes over their mammalian counterparts. nih.govufmg.br. These simulations indicated that interactions within the S2 subsite of the enzymes are a predominant factor in defining the specificity of the inhibitor. nih.govufmg.br. Such detailed interaction maps are crucial for the structure-based optimization of more potent and selective inhibitors.

Correlation with Experimental Biological Activity

Computational predictions gain significant validation when they correlate with experimental results. Studies on this compound and its derivatives have demonstrated a strong consistency between in silico and in vitro findings.

The predicted binding of this compound to the fungal bromodomain module corresponds with its observed antifungal activity asianpubs.org. In the case of its trypanocidal derivatives, the computationally predicted binding modes were consistent with the experimentally determined low to mid-micromolar IC50 values against both cruzain (9 and 26 µM for two different hits) and rhodesain (30 and 53 µM) nih.govufmg.br. Furthermore, these findings aligned with the compounds' observed activity against the T. cruzi parasite in cellular assays, confirming their potential as new therapeutic molecules. nih.govufmg.br.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For halogenated anilines, QSAR models are developed to predict their activity based on physicochemical descriptors.

While a specific QSAR model exclusively for this compound was not found in the searched literature, studies on closely related isomers provide valuable insights. For instance, a 3D-QSAR analysis on 4-bromo-3-chloroaniline (B1265746) demonstrated that electrostatic favorability at the third and fourth positions of the aniline (B41778) ring is a critical determinant of its biological activity. Broader QSAR studies on halogenated benzenes have successfully modeled their toxicity using parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the net charge of the carbon atom attached to the halogen (Qc), and the logarithm of the partition coefficient (logP), which represents hydrophobicity.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the non-linear optical (NLO) properties of organic molecules. These properties are critical for applications in photonics and optoelectronics.

Calculation of Electric Dipole Moment, Polarizability, and Hyperpolarizability

The NLO response of a molecule is quantified by its electric dipole moment (μ), polarizability (α), and, most importantly, its first hyperpolarizability (β). While DFT calculations are a standard approach for determining these values for substituted anilines, specific computationally derived data for this compound were not available in the reviewed literature.

| Computational Parameter | Symbol | Value |

|---|---|---|

| Electric Dipole Moment | μ | Data not available in searched literature |

| Polarizability | α | Data not available in searched literature |

| First Hyperpolarizability | β | Data not available in searched literature |

Structure-NLO Property Relationships

The NLO properties of aniline derivatives are fundamentally linked to their molecular structure. The significant NLO response arises from intramolecular charge transfer (ICT). In this compound, the amino (-NH2) group acts as an electron donor, while the aromatic ring and the electronegative halogen atoms (bromine and chlorine) act as electron acceptors. This donor-π-acceptor framework facilitates the charge transfer necessary for a strong NLO effect.

Theoretical studies on related molecules show that the magnitude of the hyperpolarizability is highly sensitive to the nature and position of the substituents on the aniline ring. The push-pull electronic effect created by the donor and acceptor groups enhances the molecular polarizability and hyperpolarizability, making these compounds promising candidates for NLO materials.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method utilized to investigate and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a visual and quantitative understanding of how adjacent molecules interact. The analysis generates a unique three-dimensional surface for a molecule, known as the Hirshfeld surface, which is defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the combined contributions from all other molecules in the crystal.

The Hirshfeld surface is typically visualized by mapping various properties onto it, most commonly the normalized contact distance (d_norm). The d_norm value is calculated based on the distance from any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals (vdW) radii of the respective atoms. The resulting surface highlights different types of intermolecular contacts: